REACTION_CXSMILES
|
NC1C=C(C)C=CC=1C(N)=[O:5].NC(C1C=CC(C)=CC=1N[C:23]([C:25]1[N:26]=[C:27]([C:30]2[CH:31]=[N:32][CH:33]=[CH:34][C:35]=2[C:36]([F:39])([F:38])[F:37])[S:28][CH:29]=1)=[O:24])=O>>[F:37][C:36]([F:39])([F:38])[C:35]1[CH:34]=[CH:33][N:32]=[CH:31][C:30]=1[C:27]1[S:28][CH:29]=[C:25]([C:23]([OH:24])=[O:5])[N:26]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=CC(=C1)C
|
Name
|
N-[2-(aminocarbonyl)-5-methylphenyl]-2-[4-(trifluoromethyl)-3-pyridinyl]-4-thiazolecarboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)C1=C(C=C(C=C1)C)NC(=O)C=1N=C(SC1)C=1C=NC=CC1C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to the synthesis of Example 1.1
|
Name
|
|
Type
|
|
Smiles
|
FC(C1=C(C=NC=C1)C=1SC=C(N1)C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |